Pyoverdine I -

Pyoverdine I

Catalog Number: EVT-1596879
CAS Number:
Molecular Formula: C55H83N17O22
Molecular Weight: 1334.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Pyoverdine I is a cyclic peptide.
Overview

Pyoverdine I is a specific type of siderophore produced by certain strains of Pseudomonas aeruginosa, a bacterium known for its role in iron acquisition under low-iron conditions. Siderophores are small, high-affinity iron-chelating compounds that facilitate the uptake of iron, which is essential for bacterial growth and metabolism. Pyoverdines are characterized by their yellow-green fluorescence and are composed of a dihydroxyquinoline chromophore linked to a peptide chain, which varies in length and sequence depending on the strain producing it .

Source

Pyoverdine I is primarily synthesized by Pseudomonas aeruginosa strains, particularly PAO1. This bacterium is commonly found in soil and water and is known for its opportunistic pathogenicity in humans. The production of pyoverdine is tightly regulated by the availability of iron, with synthesis increasing when iron levels are low .

Classification

Pyoverdine I belongs to the class of compounds known as siderophores, specifically the pyoverdine group. These compounds are categorized based on their structural features and the specific bacteria that produce them. Pyoverdines can be further classified into different types based on their peptide composition and functional groups .

Synthesis Analysis

Methods

The biosynthesis of pyoverdine I involves a series of enzymatic reactions that occur within the bacterium. The initial steps take place in the cytoplasm, where precursor molecules are synthesized, followed by maturation processes that occur in the periplasm. The key enzymes involved include nonribosomal peptide synthetases (NRPSs), which catalyze the assembly of the peptide backbone from amino acid precursors .

Technical Details

The synthesis pathway begins with the activation of specific amino acids by adenylation domains within NRPS modules. These activated amino acids are then transferred to a phosphopantetheine cofactor, where peptide bonds are formed through condensation reactions. The final product is released from the NRPS complex by thioesterase activity . Recent studies have identified several genes (pvd genes) responsible for this synthesis, including those that encode proteins necessary for both chromophore and peptide synthesis .

Molecular Structure Analysis

Structure

The molecular structure of pyoverdine I features a dihydroxyquinoline moiety linked to a peptide chain that typically includes various amino acids such as L-threonine and L-lysine. The exact sequence and composition can vary among different strains of Pseudomonas aeruginosa.

Data

The molecular mass of pyoverdine I is approximately 1335 Da, with its absorbance maximum at 403 nm, which corresponds to its fluorescent properties . Structural studies have utilized techniques like mass spectrometry to elucidate its composition and confirm its identity.

Chemical Reactions Analysis

Reactions

Pyoverdine I participates in several chemical reactions primarily related to iron binding and transport. Its high affinity for ferric ions (Fe³⁺) allows it to effectively scavenge iron from the environment, which is crucial for bacterial survival under iron-limiting conditions.

Technical Details

The binding mechanism involves coordination between the ferric ion and functional groups on the pyoverdine molecule, facilitating iron uptake through specific receptors on the bacterial cell surface. This process is essential for maintaining metal homeostasis within the cell .

Mechanism of Action

Process

The mechanism of action of pyoverdine I involves its secretion into the extracellular environment where it binds to ferric ions. Once complexed with iron, the pyoverdine-iron complex is recognized by specific outer membrane receptors on Pseudomonas aeruginosa, leading to uptake via active transport mechanisms.

Data

Studies have shown that the efficiency of pyoverdine-mediated iron uptake can significantly influence bacterial growth rates under low-iron conditions, highlighting its critical role in microbial physiology .

Physical and Chemical Properties Analysis

Physical Properties

Pyoverdine I exhibits a yellow-green fluorescence under ultraviolet light due to its chromophore structure. It is soluble in water, which facilitates its transport in aqueous environments.

Chemical Properties

Chemically, pyoverdine I has a high affinity for ferric ions, with binding constants in the range of 103210^{32} M⁻¹. This exceptional binding capacity underscores its effectiveness as a siderophore . Its stability and reactivity make it an important molecule for studies related to microbial iron acquisition.

Applications

Scientific Uses

Pyoverdine I has significant applications in microbiology and biochemistry research, particularly in studies focused on microbial iron metabolism and pathogenicity. It serves as a model compound for understanding siderophore function and has potential implications in developing antimicrobial therapies targeting iron acquisition pathways in pathogens like Pseudomonas aeruginosa. Additionally, pyoverdines are being explored for their roles in bioremediation processes due to their ability to mobilize heavy metals from contaminated environments .

Biosynthesis and Genetic Regulation of Pyoverdine I

Non-Ribosomal Peptide Synthetase (NRPS) Assembly Mechanisms

Pyoverdine I (PVDI) biosynthesis in Pseudomonas aeruginosa employs a multi-modular enzymatic assembly line mediated by non-ribosomal peptide synthetases (NRPSs). This system enables the incorporation of non-proteinogenic amino acids and facilitates structural diversity essential for strain-specific siderophore function. The NRPS machinery for PVDI comprises three core enzymes—PvdL, PvdI, and PvdD—organized into discrete catalytic modules, each responsible for selecting, activating, and incorporating specific amino acid precursors into the growing peptide chain [1] [6] [8].

Table 1: NRPS Modules Involved in Pyoverdine I Biosynthesis

EnzymeModuleIncorporated SubstrateKey Structural Features
PvdL1 (Acyl)Myristic/myristoleic acidInitiates peptide chain via fatty acid linkage
2L-Glutamate (γ-carboxyl linked)Tethered via thioester bond
3D-TyrosineChromophore precursor
4L-2,4-diaminobutyrate (L-Dab)Chromophore cyclization
PvdI5D-SerineHydroxyl group for metal coordination
6L-ArginineLinear peptide extension
7D-SerineCyclization site
8L-N⁵-formyl-N⁵-hydroxyornithine (L-fOHOrn)Iron-chelating hydroxamate
PvdD9L-LysineSide chain modification
10L-fOHOrnIron-chelating residue
11L-ThreonineTerminal residue
12L-ThreonineThioesterase-mediated release

Modular Architecture of PvdL, PvdI, and PvdD Enzymes

The PvdL NRPS initiates PVDI biosynthesis through a unique fatty acid priming mechanism. Module 1 incorporates a C14 acyl chain (myristic or myristoleic acid), which serves as a membrane anchor during cytoplasmic assembly, preventing premature diffusion of intermediates [2] [8]. Subsequent modules activate L-glutamate (via γ-carboxyl linkage), D-tyrosine, and L-2,4-diaminobutyrate (L-Dab). The D-Tyr and L-Dab residues are direct precursors of the fluorescent chromophore, undergoing oxidative cyclization later in the pathway [3] [8].

PvdI extends the peptide chain through four modules incorporating D-Ser, L-Arg, D-Ser, and L-fOHOrn. The dual D-Ser residues introduce structural rigidity through potential hydrogen bonding, while L-fOHOrn provides a critical bidentate iron-chelating group [6] [8]. PvdD, a bimodular NRPS, incorporates L-Lys, L-fOHOrn, and two L-Thr residues. The terminal thioesterase domain of PvdD catalyzes the release of the mature ferribactin precursor from the NRPS complex via hydrolysis [1] [6].

Substrate Specificity of Adenylation Domains

Adenylation (A) domains confer exquisite substrate selectivity through a conserved 8-residue "specificity code" within the substrate-binding pocket. In PvdD, residues Phe191 and His299 are critical for L-Thr recognition, as demonstrated by site-directed mutagenesis [1]. Substitution of Phe191 with Val or Ala enables the incorporation of non-canonical azido-homoalanine, generating a "clickable" pyoverdine analog while preserving siderophore function [1]. This plasticity highlights the potential for rational NRPS engineering to generate functionalized siderophores.

Molecular dynamics simulations reveal that A-domains undergo conformational shifts between open (substrate-binding) and closed (adenylation-active) states. The catalytic lysine residue (Lys492 in PvdD) is essential for ATP-dependent amino acid activation, forming a transient aminoacyl-AMP intermediate [1] [8]. Auxiliary proteins like MbtH enhance A-domain activity, though their precise mechanism in PVDI biosynthesis remains under investigation [8].

Chromophore Synthesis and Post-Translational Modifications

Role of β-Hydroxylation and Formylation Enzymes (PvdA, PvdF)

The iron-chelating residue L-fOHOrn is synthesized via a two-step enzymatic cascade. First, PvdA (L-ornithine N⁵-oxygenase) catalyzes the β-hydroxylation of L-Orn using molecular oxygen and NADPH, generating N⁵-hydroxyornithine [2] [5]. This intermediate is subsequently formylated by PvdF, an N⁵-hydroxyornithine formyltransferase, which utilizes N¹⁰-formyltetrahydrofolate as a co-substrate to produce L-fOHOrn [5] [7].

FRET-FLIM studies confirm that PvdA physically interacts with PvdJ, PvdI, PvdL, and PvdD, suggesting its integration into a multi-enzyme "siderosome" complex that channels L-fOHOrn directly to NRPS assembly lines [8]. Mutants lacking pvdF exhibit severely impaired PVDI production, confirming its indispensability [8].

Ferribactin Precursor Maturation

The cytoplasmic product of NRPS assembly is myristoylated ferribactin, an inactive, non-fluorescent precursor. This molecule is transported across the inner membrane via the ABC transporter PvdE [2] [5]. In the periplasm, three key modifications occur:

  • Deacylation: The Ntn-hydrolase PvdQ removes the myristoyl chain, exposing the free N-terminus [5] [7].
  • Oxidative cyclization: The dihydroquinoline chromophore forms via the PvdP oxidase, which couples D-Tyr and L-Dab residues into the characteristic fluorophore [2] [3].
  • Glutamate side-chain processing: Enzymes PvdN (succinamide synthase) or PtaA (α-ketoglutarate synthase) modify the N-terminal glutamate, generating strain-specific side chains [3] [5].

Table 2: Key Enzymes in Pyoverdine I Maturation

EnzymeCellular LocationFunctionMutation Phenotype
PvdACytoplasmL-Orn β-hydroxylationLoss of hydroxamate iron chelation
PvdFCytoplasmL-Orn formylation>90% reduction in PVDI yield
PvdEInner membraneFerribactin ABC transporterAbsent periplasmic fluorescence
PvdQPeriplasmMyristoyl removalAccumulation of acylated precursors
PvdPPeriplasmChromophore cyclizationNon-fluorescent ferribactin accumulation

Transcriptional Regulation Networks

Iron-Dependent Control via Fur Repressor System

Under iron-replete conditions, the ferric uptake regulator (Fur) binds Fe²⁺ and represses PVDI genes. The Fur-Fe²⁺ complex dimerizes and binds a conserved 19-bp palindromic sequence (Fur-box) in promoter regions, blocking transcription initiation [4] [9]. Genomic analyses identify Fur-boxes upstream of pvdS, fpvI, and several biosynthetic genes (pvdA, pvdF) [4] [7].

During iron starvation, apo-Fur dissociates from DNA, derepressing target promoters. This allows basal expression of the sigma factor pvdS and initiates a positive feedback loop that amplifies PVDI production [4] [7].

PvdS Sigma Factor Activation and Target Promoters

PvdS is an extracytoplasmic function (ECF) sigma factor that directs RNA polymerase to iron-starvation (IS) promoters. Its activity is controlled by the transmembrane anti-sigma factor FpvR, which sequesters PvdS under low-PVDI conditions [4] [9]. Upon binding mature apo-PVDI, the outer membrane receptor FpvA undergoes conformational changes that trigger proteolytic degradation of FpvR via the inner membrane protease FpvR. This releases PvdS, enabling transcription of genes with IS-box promoters (consensus: TAAAT-N₁₆-CGT) [4] [7].

PvdS-dependent genes include:

  • NRPS enzymes (pvdL, pvdI, pvdD)
  • Auxiliary biosynthesis proteins (pvdA, pvdF, pvdH)
  • Iron-scavenging virulence factors (prpL protease, toxA for exotoxin A)

Table 3: PvdS-Regulated Genes in Pyoverdine I Biosynthesis

GenePromoter IS-Box SequenceFunctionRegulatory Level
pvdDTAAAT-N₁₆-CGTGTTNRPS for Thr incorporationDirect activation
pvdATAAAT-N₁₆-CGTATTL-Orn hydroxylaseDirect activation
fpvATAAAT-N₁₆-CGTCAAPVDI outer membrane receptorIndirect via FpvI
prpLTAAAT-N₁₆-CGTCCAExtracellular proteaseVirulence coupling
toxATAAAT-N₁₆-CGTTTAExotoxin AVirulence coupling

A second regulatory branch involves the ECF sigma factor FpvI, which is co-regulated with PvdS but specifically activates fpvA transcription. FpvI is similarly inhibited by FpvR but requires PVDI-bound FpvA for full activation [4] [9]. This dual-sigma system creates a feedforward loop that synchronizes PVDI synthesis with its cognate receptor expression, optimizing iron scavenging efficiency during host infection.

Properties

Product Name

Pyoverdine I

IUPAC Name

4-[[(1S)-1-[[(2R)-1-[[(2S)-5-(diaminomethylideneamino)-1-[[(2R)-1-[[(2S)-5-[formyl(hydroxy)amino]-1-[[(3S,6S,9S,12S)-9-[3-[formyl(hydroxy)amino]propyl]-3,6-bis[(1R)-1-hydroxyethyl]-2,5,8,11-tetraoxo-1,4,7,10-tetrazacyclohexadec-12-yl]amino]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]-8-hydroxy-9-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]quinolin-5-yl]amino]-4-oxobutanoic acid

Molecular Formula

C55H83N17O22

Molecular Weight

1334.3 g/mol

InChI

InChI=1S/C55H83N17O22/c1-27(77)43-53(91)59-15-4-3-8-30(46(84)63-33(11-7-19-71(94)26-76)49(87)68-44(28(2)78)54(92)69-43)62-47(85)32(10-6-18-70(93)25-75)65-50(88)35(23-73)66-48(86)31(9-5-16-60-55(56)57)64-51(89)36(24-74)67-52(90)37-14-17-58-45-34(61-41(81)12-13-42(82)83)20-29-21-39(79)40(80)22-38(29)72(37)45/h20-22,25-28,30-33,35-37,43-44,58,73-74,77-79,93-94H,3-19,23-24H2,1-2H3,(H,59,91)(H,61,81)(H,62,85)(H,63,84)(H,64,89)(H,65,88)(H,66,86)(H,67,90)(H,68,87)(H,69,92)(H,82,83)(H4,56,57,60)/t27-,28-,30+,31+,32+,33+,35-,36-,37+,43+,44+/m1/s1

InChI Key

NYBSHYBITMVDLL-YYVBLSOISA-N

SMILES

CC(C1C(=O)NC(C(=O)NCCCCC(C(=O)NC(C(=O)N1)CCCN(C=O)O)NC(=O)C(CCCN(C=O)O)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C2CCNC3=C(C=C4C=C(C(=O)C=C4N23)O)NC(=O)CCC(=O)O)C(C)O)O

Canonical SMILES

CC(C1C(=O)NC(C(=O)NCCCCC(C(=O)NC(C(=O)N1)CCCN(C=O)O)NC(=O)C(CCCN(C=O)O)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C2CCNC3=C(C=C4C=C(C(=O)C=C4N23)O)NC(=O)CCC(=O)O)C(C)O)O

Isomeric SMILES

C[C@H]([C@H]1C(=O)N[C@H](C(=O)NCCCC[C@@H](C(=O)N[C@H](C(=O)N1)CCCN(C=O)O)NC(=O)[C@H](CCCN(C=O)O)NC(=O)[C@@H](CO)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H](CO)NC(=O)[C@@H]2CCNC3=C(C=C4C=C(C(=O)C=C4N23)O)NC(=O)CCC(=O)O)[C@@H](C)O)O

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